Cas no 2228268-53-7 (2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol)

2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol structure
2228268-53-7 structure
Product Name:2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol
CAS No:2228268-53-7
MF:C10H15NOS
MW:197.297201395035
CID:6374103
PubChem ID:165626258
Update Time:2025-09-23

2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol
    • 2228268-53-7
    • EN300-1776945
    • [2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropyl]methanol
    • Inchi: 1S/C10H15NOS/c1-7-11-8(4-13-7)10(6-12)5-9(10,2)3/h4,12H,5-6H2,1-3H3
    • InChI Key: KCKUOWRTRFPDNQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C1(CO)CC1(C)C

Computed Properties

  • Exact Mass: 197.08743528g/mol
  • Monoisotopic Mass: 197.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.4Ų

2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol Pricemore >>

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Additional information on 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol

Comprehensive Overview of 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol (CAS No. 2228268-53-7)

2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol (CAS No. 2228268-53-7) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This molecule features a cyclopropylmethanol core linked to a 2-methyl-1,3-thiazole moiety, a combination that imparts distinct physicochemical and biological properties. Researchers are particularly interested in its potential applications due to the growing demand for novel heterocyclic compounds in drug discovery and crop protection.

The compound’s thiazole ring is a key structural element, as this heterocycle is widely recognized for its role in bioactive molecules. Thiazole derivatives are frequently explored for their antimicrobial, anti-inflammatory, and anticancer properties, making 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol a subject of ongoing studies. Additionally, the cyclopropane ring in its structure is known to enhance metabolic stability, a feature highly sought after in pharmaceutical development.

In recent years, the scientific community has shown increasing interest in small-molecule modulators of biological pathways, and this compound fits into that trend. Its lipophilic nature and balanced polarity suggest potential utility in central nervous system (CNS) drug development, where blood-brain barrier penetration is critical. Furthermore, the 2-methyl-1,3-thiazol-4-yl group may contribute to interactions with enzymes or receptors, opening avenues for targeted therapy research.

From a synthetic chemistry perspective, CAS No. 2228268-53-7 presents intriguing challenges and opportunities. The construction of its cyclopropylmethanol scaffold often involves advanced techniques such as transition-metal-catalyzed cyclopropanation or ring-closing reactions. These methods align with the broader industry shift toward sustainable and atom-economical synthetic routes, a topic frequently searched by professionals in organic chemistry forums and academic circles.

Another area of interest is the compound’s potential role in agrochemical innovation. With global attention on sustainable farming practices, researchers are investigating thiazole-containing compounds for their pesticidal or herbicidal activities. The 2,2-dimethylcyclopropane segment could offer resistance to environmental degradation, a property highly valued in crop protection agents.

Given the rising popularity of AI-driven drug discovery, computational studies on 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol have also emerged. Molecular docking and quantitative structure-activity relationship (QSAR) analyses are being employed to predict its binding affinities and optimize its structure for specific applications. This aligns with frequent search queries related to in silico screening and fragment-based drug design.

In conclusion, 2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylmethanol (CAS No. 2228268-53-7) represents a compelling case study at the intersection of chemistry and biology. Its multifaceted structure and potential applications make it a relevant topic for researchers exploring heterocyclic chemistry, medicinal chemistry, and agrochemical development. As scientific advancements continue, this compound may well find its place in addressing some of the most pressing challenges in health and agriculture.

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